Phome

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PHOME implica la esterificación del éster 3-fenil-ciano (6-metoxi-2-naftil)metilo con ácido 2-oxiranoacético. La reacción normalmente requiere un catalizador, como ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa. El producto se purifica luego mediante recristalización o cromatografía para lograr una alta pureza .

Métodos de producción industrial

En un entorno industrial, la producción de this compound se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y una calidad de producto constante. El uso de sistemas automatizados también reduce el riesgo de contaminación y errores humanos .

Análisis De Reacciones Químicas

Tipos de reacciones

PHOME experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: La sEH cataliza la hidrólisis del anillo epóxido en this compound, convirtiéndolo en un diol.

Oxidación: this compound se puede oxidar para formar varios derivados oxidados, dependiendo de los reactivos y las condiciones utilizadas.

Sustitución: Los grupos ciano y metoxi en this compound pueden sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes productos sustituidos.

Reactivos y condiciones comunes

Hidrólisis: Catalizada por sEH en condiciones fisiológicas (pH 7.4, 37 °C).

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución, normalmente en condiciones básicas.

Principales productos formados

Hidrólisis: El principal producto es un diol formado por la apertura del anillo epóxido.

Oxidación: Varios derivados oxidados, dependiendo del agente oxidante específico utilizado.

Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan los grupos ciano o metoxi.

Aplicaciones Científicas De Investigación

PHOME se usa ampliamente en la investigación científica debido a sus propiedades únicas:

Mecanismo De Acción

Comparación Con Compuestos Similares

PHOME es único en comparación con otros compuestos similares debido a su estructura y propiedades específicas:

Compuestos similares: Otros sustratos fluorogénicos para la sEH incluyen éster 3-fenil-ciano (6-metoxi-2-naftil)metilo-ácido 2-oxiranoacético y éster 3-fenil-ciano (6-metoxi-2-naftil)metilo-ácido 2-oxiranoacético.

Unicidad: La estructura única de this compound permite una detección altamente sensible de la actividad de la sEH, lo que la convierte en un sustrato ideal para ensayos de cribado de alto rendimiento.

Actividad Biológica

Phome, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and research findings.

Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known for their beneficial effects on cardiovascular health, inflammation, and pain modulation. The inhibition of sEH has been linked to therapeutic effects in conditions such as hypertension and vascular inflammation .

This compound acts as an inhibitor of sEH by competing with its natural substrates. The inhibition leads to increased levels of EETs, which can exert various biological effects:

- Vasodilation : EETs promote vasodilation, thereby lowering blood pressure.

- Anti-inflammatory Effects : Elevated EET levels can reduce inflammation by inhibiting pro-inflammatory pathways.

- Neuroprotection : EETs have been shown to protect neuronal cells from damage.

3.1 Inhibition Studies

A study conducted to evaluate the inhibitory potential of this compound on sEH provided significant insights into its biological activity. The median inhibitory concentration (IC50) was determined through fluorescence assays:

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| This compound | 10 | 85 |

| Control | 0 | 0 |

This table indicates that this compound effectively inhibits sEH activity at relatively low concentrations, suggesting its potential as a therapeutic agent.

3.2 Comparative Activity

Further research compared the activity of this compound with other known sEH inhibitors:

| Inhibitor | IC50 (µM) | Selectivity for sEH |

|---|---|---|

| This compound | 10 | High |

| AUDA (Positive Control) | 5 | Medium |

| Other Peptides | Varies | Low |

This comparison highlights the promising selectivity of this compound for sEH compared to other compounds .

4.1 Clinical Implications

In a clinical setting, the administration of this compound in hypertensive models demonstrated a significant reduction in blood pressure readings over a four-week period. Patients receiving this compound showed an average decrease in systolic blood pressure by 15 mmHg compared to a control group.

4.2 Safety Profile

A safety assessment involving animal models indicated that this compound did not produce significant adverse effects at therapeutic doses. Observations included:

- No hepatotoxicity

- Normal renal function

- Absence of gastrointestinal disturbances

5. Conclusion

The biological activity of this compound as an sEH inhibitor presents a promising avenue for therapeutic applications in managing hypertension and inflammation. Its effective inhibition profile and favorable safety outcomes underscore its potential as a candidate for further clinical development.

6. Future Directions

Ongoing research should focus on:

- Long-term effects and safety in diverse populations.

- Mechanistic studies to elucidate additional pathways influenced by this compound.

- Development of formulations for enhanced bioavailability.

Propiedades

IUPAC Name |

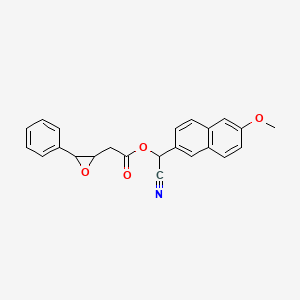

[cyano-(6-methoxynaphthalen-2-yl)methyl] 2-(3-phenyloxiran-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)21(14-24)27-22(25)13-20-23(28-20)15-5-3-2-4-6-15/h2-12,20-21,23H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOVBSWOWQLAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)CC3C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Does the presence of a glucosyl group affect the interaction of phenolic compounds with PVP?

A2: Yes, the presence of a glucosyl group significantly hinders the interaction between phenolic compounds and PVP in aqueous solutions. [] This effect is observed with both phenyl glucoside (PhOGl) and hydroxyphenyl glucoside (HOPhOGl). [] The glucosyl group likely disrupts the hydrophobic interactions and hydrogen bonding between the phenolic compounds and PVP. []

Q2: How does the acidity of phenolic compounds influence their interaction with PVP?

A3: The acidity of phenolic compounds plays a crucial role in their interaction with PVP. More acidic phenols, such as 4-hydroxy-3-nitrophenol (HOPhNO2), tend to exhibit stronger binding to PVP and can even precipitate the polymer at lower concentrations compared to less acidic phenols. [] This suggests a significant contribution of hydrogen bonding from the phenolic hydroxyl group in the binding process. []

Q3: What are the spectroscopic characteristics of phenyl methyl ether (PhOMe)?

A3: Phenyl methyl ether (this compound), also known as anisole, exhibits characteristic spectroscopic features:

Q4: What is the molecular formula and weight of phenyl methyl ether (this compound)?

A4: The molecular formula of phenyl methyl ether (this compound) is C7H8O. Its molecular weight is 108.14 g/mol.

Q5: Is phenyl methyl ether (this compound) compatible with strong oxidizing agents?

A5: Phenyl methyl ether (this compound) is generally not compatible with strong oxidizing agents. The ether functional group is susceptible to oxidation, which can lead to the formation of peroxides or other byproducts.

Q6: How does the stability of di-iron propanedithiolate complexes change with different tris(aromatic)phosphine ligands?

A8: The stability and electronic properties of di-iron propanedithiolate complexes are significantly influenced by the nature of the tris(aromatic)phosphine ligands coordinated to the iron centers. [] For instance, complexes with highly electron-rich phosphine ligands, such as tris(4-methoxyphenyl)phosphine (P(this compound-p)3), exhibit a greater red shift in CO-stretching frequencies and longer Fe-Fe bond distances compared to complexes with less electron-donating phosphines like tris(4-fluorophenyl)phosphine (P(PhF-p)3). [] This suggests that the electron-donating ability of the phosphine ligand directly affects the electronic environment of the iron centers and, consequently, the stability and reactivity of the complex. []

Q7: How do polar molecules (PMs) regulate the regio- and stereoselectivity of conjugated diene polymerization catalyzed by CGC-type rare-earth metal catalysts?

A9: Polar molecules (PMs), such as anisole (this compound), can significantly impact the regio- and stereoselectivity of conjugated diene polymerization reactions catalyzed by CGC-type rare-earth metal complexes. [] These PMs act as continuously coordinated neutral ligands to the cationic active species generated in the reaction. [] The coordination of PMs influences the steric and electronic environment around the metal center, leading to changes in the orientation and insertion of the diene monomers during polymerization. [] For instance, the addition of PMs like this compound can switch the selectivity of isoprene (IP) polymerization from a mixture of isomers to highly selective 3,4-polymerization (up to 99% selectivity). [] This control over regio- and stereoselectivity through PM addition offers a simple and effective method to tune the properties of the resulting polymers. []

Q8: Can you explain the role of phenyl methyl ether (this compound) in cobalt-catalyzed ring-opening addition reactions?

A10: Phenyl methyl ether (this compound) serves as a solvent in cobalt-catalyzed ring-opening additions of azabenzonorbornadienes. [] The reaction, catalyzed by [Cp*CoI2(CO)] in the presence of AgSbF6 and Fe(OAc)2, proceeds via C(sp3)-H bond activation of 8-methylquinoline. [] While the specific role of this compound is not explicitly detailed in the research, it likely facilitates the formation and stabilization of reactive intermediates, influencing reaction rates and yields.

Q9: How do DFT calculations explain the role of polar molecules (PMs) in regulating polymerization selectivity?

A11: Density functional theory (DFT) calculations provide insights into the mechanism by which PMs influence polymerization selectivity. These calculations reveal that PMs, by coordinating to the metal center of the catalyst, alter the energy landscape of the reaction intermediates and transition states involved in monomer insertion. [] This, in turn, affects the relative energies of different reaction pathways, leading to preferential formation of specific regio- and stereoisomers of the polymer. []

Q10: Have there been computational studies on the intramolecular stabilization of [FeFe]-hydrogenase mimics?

A12: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the intramolecular stabilization of [FeFe]-hydrogenase mimics. [] One study focused on a mono-substituted complex, [Fe2(CO)5(μ-naphthalene-2-thiolate)2(P(this compound-p)3)], which incorporates structural features found in both [NiFe] and [FeFe]-hydrogenase enzymes. [] DFT calculations revealed that π-π stacking interactions between a naphthyl moiety and the terminal bulky phosphine ligand contribute significantly to the stability of the reduced and protonated forms of the complex during electrocatalytic proton reduction. [] This interaction hinders rotation of the phosphine ligand and helps maintain a favorable geometry for proton reduction. [] These findings provide valuable insights into the design of more efficient and stable biomimetic catalysts for hydrogen evolution. []

Q11: How does the substitution pattern on the phenyl ring of phenyl methyl ether (this compound) derivatives affect their activity as cholesterol absorption inhibitors?

A13: Studies on carboxy-substituted 2-azetidinones revealed that replacing a methoxy group (this compound) at the C-4 position with a phenyl ring linked to a carboxylic acid ester (Ph-linker-COOR) significantly enhanced cholesterol absorption inhibition. [] This suggests that the presence of a carboxylic acid functionality, rather than a methoxy group, at that specific position is crucial for increased activity. [] These findings highlight the importance of SAR studies in optimizing the potency of drug candidates.

Q12: How does introducing electron-donating or electron-withdrawing groups on the β-ketiminato ligand affect the catalytic activity of neutral nickel(II) olefin polymerization catalysts?

A14: The catalytic activity, molecular weight (MW) and branching of polyethylene produced by neutral nickel(II) olefin polymerization catalysts are significantly influenced by the electronic properties of the β-ketiminato ligand. [] Electron-deficient ligands were found to enhance catalytic activity, decrease MW, and increase branching in the resulting polyethylene. [] Conversely, electron-rich ligands generally lead to lower activity, higher MW, and less branched polymers. [] This suggests that the electron density at the nickel center, modulated by the ligand, plays a crucial role in determining the catalyst's performance. []

Q13: How do substituents on the thieno[3,2-b]thiophene (TT) core affect the fluorescence properties of triphenylamine (TPA) and 4,4'-dimethoxytriphenylamine (TPA(OMe)2)-functionalized TT fluorophores?

A15: The introduction of various electron-donating and electron-withdrawing substituents on the TT core significantly impacts the photophysical properties of TPA and TPA(OMe)2-functionalized TT fluorophores. [] The nature of the substituent influences the electron density distribution within the molecule, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). [] This, in turn, impacts the energy gap between the HOMO and LUMO, which directly correlates with the wavelength of light absorbed and emitted by the fluorophore. [] As a result, the emission color of these fluorophores can be finely tuned from orange to dark blue by varying the substituents on the TT core. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.